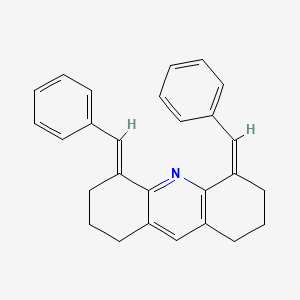

4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine

説明

特性

分子式 |

C27H25N |

|---|---|

分子量 |

363.5 g/mol |

IUPAC名 |

(4Z,5E)-4,5-dibenzylidene-1,2,3,6,7,8-hexahydroacridine |

InChI |

InChI=1S/C27H25N/c1-3-9-20(10-4-1)17-22-13-7-15-24-19-25-16-8-14-23(27(25)28-26(22)24)18-21-11-5-2-6-12-21/h1-6,9-12,17-19H,7-8,13-16H2/b22-17-,23-18+ |

InChIキー |

IZMIXUASVLVKNN-VAZBSYMYSA-N |

異性体SMILES |

C1CC2=CC3=C(/C(=C\C4=CC=CC=C4)/CCC3)N=C2/C(=C/C5=CC=CC=C5)/C1 |

正規SMILES |

C1CC2=CC3=C(C(=CC4=CC=CC=C4)CCC3)N=C2C(=CC5=CC=CC=C5)C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine typically involves the condensation of benzaldehyde with octahydroacridine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

化学反応の分析

Types of Reactions

4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.

科学的研究の応用

Medicinal Applications

1. Antioxidant Activity:

Recent studies have highlighted the antioxidant properties of 4,5-dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine. Research indicates that this compound can scavenge free radicals effectively. It has shown potential in protecting cells from oxidative stress-related damage .

2. Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell lines . This makes it a candidate for developing treatments for inflammatory diseases.

3. Antimicrobial Activity:

Studies have demonstrated that 4,5-dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness against both gram-positive and gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Material Science Applications

1. Organic Photovoltaics:

The unique electronic properties of 4,5-dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine make it a suitable candidate for use in organic photovoltaic devices. Its ability to form stable films and facilitate charge transport can enhance the efficiency of solar cells .

2. Polymer Composites:

In material science research, this compound is being explored as a filler or modifier in polymer composites to improve mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to enhanced performance characteristics .

Case Studies

作用機序

The mechanism of action of 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with specific molecular targets and pathways. The benzylidene groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .

類似化合物との比較

Key Observations:

Saturation Level: The octahydroacridine core is fully saturated, reducing aromaticity and reactivity compared to fully aromatic acridine. This enhances stability but limits π-π stacking interactions . In contrast, hexahydroacridinones (e.g., 3,6-dione derivatives) retain partial unsaturation, enabling ketone-mediated reactivity and hydrogen bonding .

Hexahydroacridinone derivatives (e.g., 3,6-diones) exhibit dual functionality: the ketone groups enable covalent modifications (e.g., Schiff base formation), while benzylidenes enhance lipophilicity for membrane penetration in cytotoxic applications .

Synthetic Accessibility: Microwave-assisted synthesis of 4,5-dibenzylidene-octahydroacridine offers superior efficiency (85% yield) compared to stepwise methods for hexahydroacridinones (60–70% yield) . Plant extract-mediated synthesis (e.g., Vitexnegundo) introduces eco-friendly advantages but requires longer reaction times (24–48 hours) .

生物活性

4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound features a complex structure characterized by an octahydroacridine core with two benzylidene groups at positions 4 and 5. This unique configuration contributes to its biological properties.

Antioxidant Activity

Research indicates that 4,5-dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), thus preventing oxidative stress in cells .

Anticancer Properties

Several studies have reported the anticancer potential of this compound. In vitro assays showed that it inhibits the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency .

Neuroprotective Effects

The neuroprotective effects of 4,5-dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine have been explored in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stress and inflammation. Mechanistically, it appears to modulate signaling pathways associated with neuroinflammation and apoptosis .

Case Study 1: Antioxidant Efficacy

In a controlled experiment measuring the antioxidant capacity of various compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

- Results : 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine demonstrated a higher scavenging effect compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 85% |

| 4,5-Dibenzylidene | 92% |

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects on MCF-7 cells:

- Method : MTT assay was used to determine cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 30 | 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine in laboratory settings?

- Methodological Answer : The Bernthsen synthesis is a classical approach, involving the condensation of diarylamines with carboxylic acids or anhydrides in the presence of ZnCl₂ under controlled heating . Microwave-assisted methods have also been optimized to reduce reaction times and improve yields, particularly for tetrahydroacridine derivatives, by enabling rapid cyclization under mild conditions . For octahydroacridines, intramolecular cyclization of diphenylamine precursors via catalyst-activated acyl groups (e.g., dendritic mesoporous nanosilica functionalized with hexamethylenetetramine) is recommended for enhanced efficiency .

Q. How can researchers confirm the intercalation of this compound with DNA in experimental settings?

- Methodological Answer : UV-Vis spectrophotometric titrations with calf thymus DNA (ctDNA) are standard. A hypochromic shift and redshift in the absorption spectrum (350–450 nm range) indicate intercalation due to π-π stacking interactions . Fluorescence quenching assays using ethidium bromide as a competitive intercalator can further validate binding affinity .

Q. What safety precautions are critical when handling 4,5-Dibenzylidene-octahydroacridine during synthesis?

- Methodological Answer : Use personal protective equipment (PPE), including chemical-resistant gloves, face shields, and lab coats. Avoid dust formation via local exhaust ventilation and ensure proper disposal of waste through authorized services. Acute oral toxicity (H302) necessitates strict hygiene practices and immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antitumor efficacy of this acridine derivative?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups at the 5-position) to enhance DNA binding and selectivity . Quantitative SAR (QSAR) models using topological descriptors (e.g., logP, polar surface area) and in silico tools like Molinspiration Cheminformatics can predict pharmacokinetic properties and guide synthesis . Pairing with DNA repair inhibitors (e.g., PARP inhibitors) may improve therapeutic outcomes in combinatorial assays .

Q. What advanced catalytic systems improve the synthesis efficiency of octahydroacridine derivatives?

- Methodological Answer : Dendritic mesoporous nanosilica functionalized with hexamethylenetetramine (HMTA) accelerates cyclization reactions under mild conditions, achieving >85% yield in 30 minutes . Compare with traditional ZnCl₂-catalyzed methods to assess scalability and environmental impact .

Q. How do modifications at the 5-position influence DNA binding affinity and selectivity?

- Methodological Answer : Substituents like nitro or chloro groups at the 5-position enhance intercalation by increasing π-electron density. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) . For selectivity, compare binding to duplex DNA vs. G-quadruplex structures using FRET-melting assays .

Q. Can this compound stabilize G-quadruplex DNA structures, and how is this assessed?

- Methodological Answer : FRET-melting assays with fluorescently labeled G4 sequences (e.g., c-MYC, hTELO) measure thermal stabilization (ΔTm). Acridine derivatives with alkylamide side chains show enhanced stabilization via groove binding, while the planar core facilitates end-stacking interactions . Molecular docking simulations (e.g., AutoDock Vina) can model ligand-G4 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。